molecular formula C13H20N2O2 B12300614 tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate

Cat. No.: B12300614
M. Wt: 236.31 g/mol
InChI Key: MYAPFMANGNYCTB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a cyanomethylene group, and a cyclohexyl ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method includes the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C . Another method involves the use of sodium tetrahydroborate and calcium chloride in a mixture of tetrahydrofuran and ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is known to interact with certain enzymes, providing insights into enzyme mechanisms and functions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors. Research into this compound could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate apart from these similar compounds is the presence of the cyanomethylene group. This functional group adds unique chemical properties, making it more versatile for specific applications in research and industry.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16)

InChI Key

MYAPFMANGNYCTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1

Origin of Product

United States

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